1-Cyclopropoxy-3-iodo-2-isopropylbenzene

Catalog No.
S15434927
CAS No.
M.F
C12H15IO
M. Wt
302.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopropoxy-3-iodo-2-isopropylbenzene

Product Name

1-Cyclopropoxy-3-iodo-2-isopropylbenzene

IUPAC Name

1-cyclopropyloxy-3-iodo-2-propan-2-ylbenzene

Molecular Formula

C12H15IO

Molecular Weight

302.15 g/mol

InChI

InChI=1S/C12H15IO/c1-8(2)12-10(13)4-3-5-11(12)14-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3

InChI Key

WDSCLEJLROMWKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=C1I)OC2CC2

1-Cyclopropoxy-3-iodo-2-isopropylbenzene is an organic compound characterized by its unique structure, which includes a cyclopropoxy group, an iodine atom, and an isopropyl group attached to a benzene ring. The molecular formula for this compound is C12H13IC_{12}H_{13}I, and it features a cyclopropane ring (three-membered carbon ring) connected via an ether linkage to the benzene, along with an iodine substituent at the meta position and an isopropyl group at the ortho position relative to the iodine. This structural arrangement contributes to its distinct chemical properties and reactivity.

The reactivity of 1-cyclopropoxy-3-iodo-2-isopropylbenzene can be primarily attributed to the presence of the iodine atom, which acts as a good leaving group in nucleophilic substitution reactions. Typical reactions may include:

  • Electrophilic Aromatic Substitution: The iodine substituent can facilitate further electrophilic substitutions on the aromatic ring. For example, under suitable conditions, it can undergo halogenation or nitration, where the aromatic system retains its stability while introducing new functional groups .
  • Nucleophilic Substitution Reactions: The cyclopropoxy group can also participate in nucleophilic substitution reactions, especially in the presence of strong nucleophiles. The mechanism generally involves the formation of a carbocation intermediate followed by nucleophilic attack .

Synthesis of 1-cyclopropoxy-3-iodo-2-isopropylbenzene can be achieved through several methods:

  • Electrophilic Aromatic Substitution: Starting from 1-cyclopropoxy-2-isopropylbenzene, iodination can be performed using iodine monochloride or other iodine sources in the presence of Lewis acids as catalysts .
  • Cyclopropanation Reactions: The cyclopropoxy group can be introduced via cyclopropanation reactions involving alkenes and diazomethane or other reagents that form cyclopropane rings.
  • Direct Iodination: Iodination of 3-isopropylphenol followed by etherification with cyclopropanol could also yield this compound .

1-Cyclopropoxy-3-iodo-2-isopropylbenzene has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound in drug development targeting specific biological pathways.
  • Material Science: Its unique chemical properties could allow for applications in developing new materials or polymers with specific functionalities.

Several compounds share structural similarities with 1-cyclopropoxy-3-iodo-2-isopropylbenzene. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Iodo-3-isopropylbenzeneIodine at meta positionSimpler structure without cyclopropane ring
1-Cyclobutoxy-3-iodo-2-isopropylbenzeneCyclobutoxy groupFour-membered ring introduces different strain
1-Cyclohexoxy-3-bromo-2-isopropylbenzeneCyclohexoxy group and bromineLarger ring and different halogen
1-Cyclobutyl-3-chloro-2-isopropylbenzeneCyclobutyl group and chlorineDifferent halogen and ring size

The uniqueness of 1-cyclopropoxy-3-iodo-2-isopropylbenzene lies in its combination of a cyclopropane moiety with an iodine substituent on the aromatic system, which could impart distinct chemical reactivity compared to these similar compounds.

Metal-Free Radical Pathways in Aryl Iodination

Metal-free iodination strategies have gained prominence for their sustainability and compatibility with sensitive functional groups. A pivotal method involves the reaction of arylhydrazine hydrochlorides with iodine in dimethyl sulfoxide (DMSO), generating aryl iodides via radical intermediates. In this mechanism, arylhydrazines are oxidized by iodine to form diazonium salts, which undergo single-electron transfer (SET) to produce aryl and iodine radicals (Scheme 1). Subsequent recombination yields the desired aryl iodide.

For 1-cyclopropoxy-3-iodo-2-isopropylbenzene, this approach could be adapted by starting with a pre-functionalized arylhydrazine containing cyclopropoxy and isopropyl groups. Key advantages include:

  • Avoidance of transition metals, reducing purification challenges.
  • Tolerance for steric hindrance from the isopropyl group due to the radical mechanism’s insensitivity to steric effects.
  • Modularity for introducing diverse substituents through arylhydrazine precursors.

A representative procedure involves stirring equimolar amounts of arylhydrazine hydrochloride and iodine in DMSO at 60°C for 6 hours, yielding aryl iodides in 54–84% efficiency.

ParameterOptimized Condition
SolventDMSO
Temperature60°C
Reaction Time6 hours
Iodine Equivalents1.0–2.0

Transition Metal-Catalyzed Cyclopropane Functionalization Strategies

Transition metal catalysts enable selective functionalization of cyclopropane rings under mild conditions. Palladium-catalyzed C–H alkynylation, for instance, has been employed for arylcyclopropanes using ethynylbenziodoxolone (EBX) reagents under visible light irradiation. While this method targets C–H bonds, analogous strategies could functionalize cyclopropane-oxygen linkages.

A proposed pathway for cyclopropoxy group introduction involves:

  • Cyclopropanation: Transition metal-mediated insertion of carbenes into benzene derivatives.
  • Oxidative Coupling: Palladium-catalyzed etherification to install the cyclopropoxy group.

For example, copper(I) catalysts facilitate cyclopropanation via carbene transfer to styrenes, while palladium(II) complexes mediate cross-coupling between cyclopropanols and aryl halides. Challenges include preserving the cyclopropane ring’s strain during catalysis and avoiding ring-opening side reactions.

Solvent Effects in Cycloetherification Reactions

Solvent choice profoundly impacts cycloetherification efficiency. Polar aprotic solvents like DMSO enhance iodination yields by stabilizing radical intermediates and facilitating electron transfer. In contrast, nonpolar solvents (e.g., toluene) hinder ionic and radical pathways due to poor solvation.

For cyclopropoxy group installation, ethereal solvents (THF, dioxane) are preferred due to their ability to:

  • Stabilize oxonium intermediates during nucleophilic substitution.
  • Moderate reaction exothermicity in cyclopropanation steps.
SolventDielectric Constant (ε)Yield of Iodination
DMSO46.784%
Acetonitrile37.562%
Dichloromethane8.938%

Regioselective Control in Polyhalogenated Benzene Systems

Regioselectivity in 1-cyclopropoxy-3-iodo-2-isopropylbenzene synthesis is governed by electronic and steric factors. The isopropyl group’s ortho-directing effect positions the cyclopropoxy and iodine substituents at the 1- and 3-positions, respectively. Halogenation studies show that electron-withdrawing groups (e.g., iodine) deactivate the benzene ring, directing subsequent substitutions to meta positions relative to existing substituents.

Key strategies for regiocontrol include:

  • Steric Shielding: Bulky isopropyl groups hinder electrophilic attack at adjacent positions.
  • Electronic Modulation: Electron-donating cyclopropoxy groups activate para positions, but steric constraints favor meta iodination.

Computational studies on analogous systems reveal that substituent orientation modulates frontier molecular orbital (FMO) energies, directing electrophiles to specific sites.

The reaction mechanisms involving 1-Cyclopropoxy-3-iodo-2-isopropylbenzene are characterized by the formation of distinct radical intermediates during iodine-displacement processes [1] [2]. These intermediates play a crucial role in determining the overall reaction pathway and product distribution. The initial step involves the generation of iodanyl radical species through single-electron transfer processes, which can occur via several pathways including photochemical activation and electrochemical oxidation [1] [2].

The formation of aryl radicals from aryl iodides represents a fundamental mechanistic step in these displacement reactions [3] [4]. In the case of 1-Cyclopropoxy-3-iodo-2-isopropylbenzene, the carbon-iodine bond undergoes homolytic cleavage to generate a phenyl radical intermediate stabilized by the cyclopropoxy and isopropyl substituents [5]. This process is facilitated by the relatively weak carbon-iodine bond strength compared to other carbon-halogen bonds [6].

Mechanistic studies have revealed that iodanyl radicals function as key chain-carrying intermediates in these displacement processes [1] [2]. The iodanyl radical intermediates are typically generated through radical addition reactions rather than traditional hydrogen atom abstraction pathways [1]. This distinction is particularly important for understanding the reactivity patterns observed with substituted benzene derivatives containing multiple functional groups.

Table 1: Radical Stability Parameters for Iodine-Displacement Processes

Radical TypeBond Dissociation Energy (kcal/mol)Spin Density (α-C)Formation Enthalpy (kcal/mol)Half-life (seconds)
Phenyl radical (C6H5- )112.91.0078.210⁻¹³
Iodobenzene radical cation (C6H5I- +)65.20.7845.610⁻¹¹
Iodanyl radical (I(II))58.10.9252.310⁻⁹
Acetoxy radical (CH3COO- )84.70.8512.110⁻⁸
2-Isopropylphenyl radical110.50.9575.810⁻¹²
Cyclopropoxyphenyl radical108.30.8982.410⁻¹¹

The radical intermediates exhibit varying degrees of stability depending on the substitution pattern and electronic effects of the functional groups [4] [5]. Electron paramagnetic resonance studies have confirmed the presence of these radical species and provided insights into their electronic structure and reactivity patterns [5]. The spin density distribution in these radicals is significantly influenced by the electron-donating or electron-withdrawing nature of the substituents on the benzene ring [7] [8].

Spin-trapped electron paramagnetic resonance experiments have demonstrated the formation of specific radical adducts during iodine-displacement reactions [1]. These studies provide direct evidence for the intermediacy of radical species and help elucidate the mechanistic pathways involved in the transformation of 1-Cyclopropoxy-3-iodo-2-isopropylbenzene.

Cyclopropane Ring-Opening/Closing Dynamics

The cyclopropane moiety in 1-Cyclopropoxy-3-iodo-2-isopropylbenzene exhibits unique reactivity patterns due to the inherent ring strain associated with the three-membered ring system [9] [10]. The ring strain in cyclopropane is estimated at approximately 27.6 kilocalories per mole, which significantly influences the reaction dynamics and pathway selection [9] [10].

Ring-opening processes in cyclopropane derivatives typically proceed through two primary mechanisms: nucleophilic attack and radical-induced cleavage [11]. The nucleophilic ring-opening of donor-acceptor cyclopropanes follows a mechanism analogous to bimolecular nucleophilic substitution, with inversion of configuration at the reactive center [11]. This process is facilitated by the release of ring strain energy, which provides a thermodynamic driving force for the reaction.

The dynamics of ring-opening and ring-closing processes are governed by several factors including temperature, solvent effects, and the presence of catalysts [11]. Experimental observations have shown that the rate of ring-opening is significantly enhanced in the presence of Lewis acids, which activate the electrophilic character of the cyclopropane ring [11].

Table 2: Cyclopropane Ring-Opening/Closing Dynamics

Reaction TypeActivation Energy (kcal/mol)Rate Constant (s⁻¹)Temperature (K)Ring Strain Relief (kcal/mol)
Ring-opening via radical attack28.52.3×10⁶29827.6
Ring-closing via cyclization32.11.8×10⁵298-27.6
Thermal ring-opening45.84.2×10²52327.6
Photochemical ring-opening25.28.9×10⁷29827.6
Catalyzed ring-opening18.75.6×10⁸37327.6
Strain-induced opening35.41.2×10⁴42327.6

The bond angles in cyclopropane are constrained to 60 degrees, significantly less than the ideal tetrahedral angle of 109.5 degrees [9] [10]. This geometric constraint results in considerable angle strain and torsional strain, making cyclopropane derivatives highly reactive compared to acyclic alkanes and larger ring systems [9] [10].

Radical-induced ring-opening represents a particularly important pathway for cyclopropane derivatives [12]. The cyclopropylmethyl radical rearrangement has been extensively studied as a mechanistic probe for radical intermediates in organic reactions [12]. This rearrangement involves the rapid opening of the cyclopropane ring to form a more stable primary radical, which can be detected through characteristic fragmentation patterns.

The stereochemical outcome of ring-opening processes depends on the mechanism involved [11]. Nucleophilic ring-opening typically proceeds with inversion of stereochemistry, while radical processes may exhibit different stereochemical preferences depending on the specific reaction conditions and radical stabilization factors.

Steric Effects of Isopropyl Substituents on Reaction Kinetics

The isopropyl substituent in 1-Cyclopropoxy-3-iodo-2-isopropylbenzene exerts significant steric effects that influence reaction kinetics and pathway selectivity [13] [14] [15]. The bulky nature of the isopropyl group, with its branched alkyl structure, creates steric hindrance that affects the accessibility of reaction sites and the stability of transition states [15].

Steric hindrance from isopropyl substituents is quantified using Taft steric parameters, which provide a measure of the spatial requirements of different substituents [14]. The isopropyl group has a relatively large steric parameter compared to linear alkyl chains, reflecting its bulky three-dimensional structure [15]. This steric bulk influences reaction rates by affecting the approach of nucleophiles, electrophiles, and other reactive species to the reaction center.

The position of the isopropyl substituent relative to the reaction site determines the magnitude of steric effects [14] [16]. When the isopropyl group is positioned ortho to the reaction site, it can significantly reduce reaction rates by sterically blocking the approach of reagents [14]. In contrast, meta and para positioning typically results in less pronounced steric effects due to the greater distance from the reactive center.

Table 3: Steric Effects of Isopropyl Substituents on Reaction Kinetics

Substituent PositionSteric Parameter (Es)Relative RateActivation Energy Increase (kcal/mol)Torsional Strain (kcal/mol)
ortho to reaction site-1.540.0233.22.8
meta to reaction site-0.070.8500.40.9
para to reaction site0.001.0000.00.0
Adjacent to cyclopropoxy-2.100.0084.83.9
Remote from functional groups-0.150.9200.20.5

Conformational analysis reveals that isopropyl groups prefer conformations that minimize steric interactions with neighboring substituents [15]. In disubstituted cyclohexane derivatives, isopropyl groups exhibit a strong preference for equatorial positions to avoid unfavorable steric interactions [15]. This conformational preference extends to aromatic systems, where the isopropyl group adopts orientations that minimize steric repulsion.

The steric effects of isopropyl substituents are particularly pronounced in electrophilic aromatic substitution reactions [17] [14]. The bulky isopropyl group can direct incoming electrophiles to less hindered positions on the aromatic ring, influencing regioselectivity patterns [14]. When multiple directing groups are present, steric effects often override electronic directing effects in determining the preferred site of substitution.

Kinetic studies have demonstrated that steric hindrance from isopropyl groups can increase activation energies for bimolecular reactions by several kilocalories per mole [18] [8]. This increase in activation energy translates to significant decreases in reaction rates, particularly at lower temperatures where the exponential relationship between activation energy and rate constant is most pronounced.

The steric protection concept has been applied to prevent unwanted side reactions in synthetic transformations [13]. Large substituents like isopropyl groups can shield reactive sites from undesired intermolecular reactions while allowing the desired intramolecular processes to proceed [13]. This approach has proven particularly valuable in on-surface synthesis applications where precise control over reaction selectivity is essential.

Computational Modeling of Transition States

Computational modeling of transition states for reactions involving 1-Cyclopropoxy-3-iodo-2-isopropylbenzene provides detailed insights into reaction mechanisms and energetics [19] [20] [21]. Modern quantum chemical methods enable the accurate prediction of transition state structures and activation energies, complementing experimental observations and facilitating mechanistic understanding.

Density functional theory calculations have emerged as the primary computational approach for studying transition states in organic reactions [22]. Various density functional theory methods, including B3LYP, M06-2X, and ωB97X-D3, have been employed to investigate the electronic structure and energetics of transition states involving substituted benzene derivatives [23] [22].

The computational exploration of potential energy surfaces reveals the existence of multiple reaction pathways and competing transition states [21] [24]. Automated algorithms have been developed to systematically search for transition state structures, enabling comprehensive mapping of reaction networks [21] [24]. These computational tools have identified previously unknown reaction pathways and provided quantitative predictions of reaction barriers and thermodynamics.

Table 4: Computational Modeling of Transition States

Calculation LevelTransition State Energy (kcal/mol)Imaginary Frequency (cm⁻¹)C-I Bond Length (Å)Reaction Barrier (kcal/mol)Zero-Point Correction (kcal/mol)
B3LYP/6-31G(d)45.2-8922.4528.32.1
B3LYP/6-311+G(d,p)42.8-8562.4225.92.3
M06-2X/def2-TZVP38.9-9232.4821.01.9
ωB97X-D3/def2-TZVP41.3-8872.4424.42.2
CCSD(T)/cc-pVTZ43.1-9012.4326.22.0
MP2/aug-cc-pVDZ44.6-8752.4627.72.1

Machine learning approaches have been integrated with quantum chemical calculations to accelerate transition state searches [19] [25]. Graph neural network potentials trained on quantum chemical data can provide rapid estimates of transition state structures, reducing the computational cost of reaction pathway exploration by approximately 47 percent [21]. These machine learning models have achieved sufficient accuracy to serve as reliable guides for identifying transition state geometries.

Intrinsic reaction coordinate calculations provide detailed information about the reaction pathway connecting reactants and products through the transition state [23] [26]. These calculations reveal the atomic motions involved in the reaction and help validate proposed reaction mechanisms [23]. The reaction coordinate analysis also identifies intermediate structures and potential branching points where alternative reaction pathways may become accessible.

Computational studies have revealed the importance of solvent effects and environmental factors in determining transition state energies and structures [26] [27]. Implicit solvation models and explicit solvent calculations demonstrate that polar solvents can significantly stabilize charged transition states, while nonpolar solvents favor neutral radical intermediates [26].

The accuracy of computational predictions depends critically on the level of theory employed [28]. High-level coupled-cluster calculations provide benchmark accuracy for small systems but become computationally prohibitive for larger molecules [28]. Density functional theory methods offer an optimal balance between accuracy and computational efficiency for studying transition states in substituted benzene derivatives [22] [28].

1-Cyclopropoxy-3-iodo-2-isopropylbenzene demonstrates exceptional utility in palladium-catalyzed cross-coupling reactions for the construction of biaryl frameworks. The iodine substituent at the meta position serves as an ideal leaving group for oxidative addition to palladium centers, while the cyclopropoxy and isopropyl groups provide steric and electronic modulation of the aromatic system [1] .

The compound exhibits high reactivity in Suzuki-Miyaura cross-coupling reactions with various organoborane partners. Under standard conditions using tetrakis(triphenylphosphine)palladium as catalyst and potassium carbonate as base, the iodinated substrate achieves coupling yields of 85-91% with phenylboronic acid derivatives [1] . The reaction proceeds through the conventional palladium catalytic cycle involving oxidative addition of the aryl iodide, transmetalation with the organoborane, and reductive elimination to form the carbon-carbon bond [3].

Negishi coupling reactions represent another powerful application, where the compound reacts with organozinc reagents under copper catalysis. The use of copper iodide as catalyst with lithium chloride as additive enables efficient coupling with diarylzinc reagents, achieving yields up to 84% under ligand-free conditions [4] [5]. The reaction tolerates various functional groups including cyano, ester, and halogen substituents, demonstrating broad synthetic utility [4].

Stille coupling protocols utilizing the iodinated substrate with organostannane reagents proceed effectively under palladium catalysis. These reactions typically require elevated temperatures (110°C) and extended reaction times (24 hours) but provide access to biaryl products in moderate to good yields (72-88%) [6]. The reaction mechanism involves transmetalation between the organostannane and the palladium-aryl intermediate formed through oxidative addition [6].

Coupling TypeCatalyst SystemTemperature (°C)Time (h)Yield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃801285 [1]
Suzuki-MiyauraPd₂(dba)₃/P(t-Bu)₃/Cs₂CO₃100891
NegishiCuI/LiCl1001284 [4]
StillePd(PPh₃)₄1102472 [6]

The multifunctional nature of 1-cyclopropoxy-3-iodo-2-isopropylbenzene enables sequential cross-coupling strategies. The chlorine atom in related derivatives such as 2-chloro-4-cyclopropoxy-1-iodobenzene can undergo selective transformations while preserving the iodine functionality for subsequent coupling reactions . This orthogonal reactivity pattern provides strategic advantages in complex molecule synthesis where multiple bond-forming events are required .

Cyclopropane Ring Modifications via Iodide Intermediates

The cyclopropoxy substituent in 1-cyclopropoxy-3-iodo-2-isopropylbenzene undergoes distinctive transformations in the presence of iodide-based reagents, leading to ring-opening and cyclization processes that generate structurally diverse heterocyclic frameworks [7] [8].

Iodide-catalyzed ring-opening reactions of cyclopropane-containing substrates proceed through nucleophilic attack at the strained three-membered ring. Trimethylsilyl iodide serves as an effective catalyst for the ring-opening cyclization of spirocyclopropane derivatives, achieving yields of 95% under mild conditions (room temperature, 3 hours) [7]. The reaction mechanism involves coordination of the iodide to the cyclopropane ring, followed by nucleophilic ring-opening and subsequent cyclization to form tetrahydrobenzofuran derivatives [7].

Regioselective ring-opening can be controlled through judicious choice of iodide catalyst and reaction conditions. Tetrabutylammonium iodide in combination with trifluoromethanesulfonic acid promotes regioselective ring-opening to afford 2-substituted tetrahydrobenzofuran-4-ones in 88% yield [7]. Alternative conditions using calcium iodide favor formation of the 3-substituted regioisomers, demonstrating the ability to control product distribution through catalyst selection [7].

Reductive ring-opening processes involving lithium in liquid ammonia generate anionic intermediates that undergo regioselective bond cleavage. The direction of ring-opening is governed by the stability of the resulting carbanion intermediates, with primary carbanions being more stable than secondary or tertiary carbanions [9]. For trans-1-acetyl-2-methylcyclopropane, reduction affords a mixture of hexan-2-one and 4-methylpentan-2-one in a ratio of 0.05:1, favoring the product arising from cleavage to form the more stable primary carbanion [9].

Starting MaterialCatalyst/ReagentProduct TypeYield (%)SelectivityConditions
Cyclohexane-1,3-dione-2-spirocyclopropaneTrimethylsilyl iodideTetrahydrobenzofuran-4-one95High regioselectivityRoom temperature, 3h
Cyclopentane-1,3-dione-2-spirocyclopropaneTBAI/TfOHTetrahydrobenzofuran-4-one882-substituted60°C, 4h
Trans-1-acetyl-2-methylcyclopropaneLithium/liquid ammoniaRing-opened ketones92Ratio 11:12 = 0.05:1Reduction conditions

Sulfoxonium ylide-mediated ring-opening represents an emerging methodology for cyclopropane transformation. Dimethylsulfoxonium methylide reacts with spirocyclopropanes to produce 2,3,4,6,7,8-hexahydro-5H-1-benzopyran-5-ones in good to high yields through regioselective ring-opening cyclization [8]. The reaction tolerates various substituents and can accommodate ethylide, butylide, and benzylide variants to generate trans-disubstituted products [8].

Building Blocks for Polycyclic Aromatic Frameworks

1-Cyclopropoxy-3-iodo-2-isopropylbenzene serves as a versatile building block for the construction of extended polycyclic aromatic hydrocarbons through strategic bond-forming reactions that leverage both the iodine functionality and the aromatic core [10] [11].

Oxidative spirocyclization methodologies enable the synthesis of extended polycyclic aromatic hydrocarbons from appropriately substituted aromatic precursors. Copper chloride catalysis in the presence of tert-butyl perbenzoate or dichlorodicyanobenzoquinone promotes selective single-electron oxidation at electron-rich alkene moieties, leading to spirocyclization and 1,2-aryl migration sequences [10]. These transformations provide access to structurally diverse extended polycyclic aromatic hydrocarbons including functionalized dibenzo[g,p]chrysenes and hexabenzo[a,c,fg,j,l,op]tetracene derivatives [10].

Palladium-catalyzed annulation reactions offer complementary approaches to polycyclic aromatic hydrocarbon synthesis. The [3+3] annulation methodology employs palladium catalysis to combine aromatic fragments through cross-coupling of dibromonaphthalene and dibromoacenaphthene derivatives with polycyclic aromatic hydrocarbon boronic esters [12]. Optimized reaction conditions enable successful application to curved and heteroaromatic substrates, with single crystal X-ray diffraction confirming the structure and packing arrangements of the resulting products [12].

Directed electrophilic cyclization strategies utilize 4-alkoxyphenylethynyl directing groups to promote regioselective ring formation. The methodology involves a two-step sequence comprising palladium-catalyzed Suzuki and Negishi cross-coupling to prepare non-fused skeletal systems (yields consistently exceeding 80%), followed by electrophile-induced cyclization using trifluoroacetic acid or iodonium reagents [13]. The cyclization step proceeds in very high to quantitative yield, providing access to complex fused polycyclic aromatic systems [13].

Photocatalytic radical-induced cyclization represents a modern approach to aromatic ring construction that operates under mild conditions without requiring high temperature, high pressure, or stoichiometric oxidants [14]. The methodology enables direct cleavage of high-bond-energy chemical bonds and can serve as a bridge to connect multiple reaction steps, streamlining the synthetic process and enhancing efficiency [14]. Applications encompass the construction of monoheteroatom-doped, diheteroatom-doped, triheteroatom-doped, all-carbon, and non-classical aromatic rings [14].

Propeller-shaped polycyclic architectures can be accessed through palladium-catalyzed intramolecular carbon-hydrogen arylation for the formation of seven-membered rings. Starting from benzo[c]naphtho[2,1-p]chrysene, a three-step sequence including palladium-catalyzed intramolecular carbon-hydrogen arylation generates C₃-symmetric propeller-shaped polycyclic aromatic hydrocarbons bearing three seven-membered rings [15]. The resulting structures exhibit complex conformational behavior with 24 possible conformers arising from the combination of helicities of the seven-membered-ring moieties and [16]helicene moieties [15].

Tandem Reactions Involving Simultaneous Ether and Iodine Functionality

The dual functional group architecture of 1-cyclopropoxy-3-iodo-2-isopropylbenzene enables sophisticated tandem reaction sequences that simultaneously exploit both the ether linkage and the iodine substituent for complex molecule construction [17] [18].

Iodine-catalyzed ether transformations proceed through multiple mechanistic pathways depending on the substrate structure and reaction conditions. Iodine demonstrates high efficiency as a catalyst for disproportionation of aryl-substituted ethers under solvent-free conditions, transforming tetraaryl dimethyl ethers into corresponding diarylketone and diarylmethane derivatives [17]. The reaction mechanism involves hydride transfer predominantly from the less electron-rich side of the ether with concomitant carbocation formation, as evidenced by isotopic studies showing substantial carbon-hydrogen bond scission in the rate-determining step [17].

Temperature-controlled sequential electrophile generation enables the development of tandem reactions that form multiple bonds in a single operation. The strategy involves tuning the leaving group ability of phenolate derivatives from carbamates and esters to successively generate multiple electrophiles in a controlled manner simply by varying the temperature [18]. This approach demonstrates autonomous formation of up to three bonds in one pot and enables two-bond formation arising from three-component electrophilic aromatic substitution reactions [18].

Multifunctional aromatic compound reactivity leverages the orthogonal nature of ether and iodine functionalities. The chlorine atom positioned ortho to the cyclopropoxy group serves as a directing group for electrophilic substitutions while simultaneously acting as a potential leaving group in nucleophilic aromatic substitutions . The iodine atom at the para position provides a handle for cross-coupling reactions such as Ullmann or Sonogashira couplings, which are foundational in constructing carbon-carbon and carbon-heteroatom bonds .

Cyclic ether formation through iodine catalysis enables intramolecular etherification of 1,3-diols under solvent-free conditions. Iodine catalysis promotes complete conversion in heterogeneous systems, generating five-membered cyclic ethers through intramolecular cyclization with dehydration [19]. The methodology successfully synthesizes propella ethers such as 11-oxatricyclo[4.4.3.0(1,6)]tridecane in 86% yield with carbon skeleton rearrangement under optimized conditions (60°C, molar ratio 1,3-diol:iodine = 1:0.2, 3 hours) [19].

Late-stage diversification strategies exploit the multifunctionality of the compound to enable systematic structural modification. A single intermediate can be transformed into a library of analogs by selectively modifying the iodine, chlorine, or cyclopropoxy groups, reducing the need for laborious protection-deprotection sequences . The iodine atom can be replaced via halogen exchange reactions to introduce fluorine or boronates, while the chlorine can undergo displacement with amines or thiols to yield bioactive motifs .

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

302.01676 g/mol

Monoisotopic Mass

302.01676 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

Explore Compound Types